molecular formula C10H12N2O10 B15344279 2,2',2'',2'''-[(1,2-Dioxoethane-1,2-diyl)dinitrilo]tetraacetic acid CAS No. 37034-47-2

2,2',2'',2'''-[(1,2-Dioxoethane-1,2-diyl)dinitrilo]tetraacetic acid

Cat. No.: B15344279
CAS No.: 37034-47-2
M. Wt: 320.21 g/mol
InChI Key: WTEJYHLVDVMUMY-UHFFFAOYSA-N
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Description

2,2’,2’‘,2’‘’-[(1,2-Dioxoethane-1,2-diyl)dinitrilo]tetraacetic acid is a chemical compound with the molecular formula C10H12N2O10. It is known for its complex structure, which includes multiple carboxyl and oxalyl groups. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’,2’‘,2’‘’-[(1,2-Dioxoethane-1,2-diyl)dinitrilo]tetraacetic acid typically involves the reaction of ethylenediamine with oxalic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves multiple steps, including the formation of intermediate compounds that are subsequently converted into the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves the use of specialized equipment to handle the reagents and control the reaction environment.

Chemical Reactions Analysis

Types of Reactions

2,2’,2’‘,2’‘’-[(1,2-Dioxoethane-1,2-diyl)dinitrilo]tetraacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxalyl derivatives, while reduction reactions may produce amine derivatives.

Scientific Research Applications

2,2’,2’‘,2’‘’-[(1,2-Dioxoethane-1,2-diyl)dinitrilo]tetraacetic acid is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: It is used as a reagent in various chemical reactions and as a chelating agent to bind metal ions.

    Biology: The compound is used in biological studies to investigate the effects of metal ion chelation on biological systems.

    Industry: The compound is used in industrial processes that require the binding and removal of metal ions.

Mechanism of Action

The mechanism of action of 2,2’,2’‘,2’‘’-[(1,2-Dioxoethane-1,2-diyl)dinitrilo]tetraacetic acid involves its ability to chelate metal ions. The compound forms stable complexes with metal ions, effectively sequestering them and preventing their participation in unwanted chemical reactions. This property is particularly useful in applications where the removal of metal ions is desired.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2,2’,2’‘,2’‘’-[(1,2-Dioxoethane-1,2-diyl)dinitrilo]tetraacetic acid include:

    Ethylenediaminetetraacetic acid (EDTA): A widely used chelating agent with similar metal-binding properties.

    Diethylenetriaminepentaacetic acid (DTPA): Another chelating agent with a higher affinity for certain metal ions.

    Nitrilotriacetic acid (NTA): A chelating agent with a simpler structure and lower metal-binding capacity.

Uniqueness

What sets 2,2’,2’‘,2’‘’-[(1,2-Dioxoethane-1,2-diyl)dinitrilo]tetraacetic acid apart from these similar compounds is its unique structure, which provides specific binding properties and reactivity. This makes it particularly useful in applications where precise control over metal ion binding is required.

Properties

CAS No.

37034-47-2

Molecular Formula

C10H12N2O10

Molecular Weight

320.21 g/mol

IUPAC Name

2-[[2-[bis(carboxymethyl)amino]-2-oxoacetyl]-(carboxymethyl)amino]acetic acid

InChI

InChI=1S/C10H12N2O10/c13-5(14)1-11(2-6(15)16)9(21)10(22)12(3-7(17)18)4-8(19)20/h1-4H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20)

InChI Key

WTEJYHLVDVMUMY-UHFFFAOYSA-N

Canonical SMILES

C(C(=O)O)N(CC(=O)O)C(=O)C(=O)N(CC(=O)O)CC(=O)O

Origin of Product

United States

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